molecular formula C14H18O3 B1325819 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid CAS No. 951893-37-1

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid

Cat. No.: B1325819
CAS No.: 951893-37-1
M. Wt: 234.29 g/mol
InChI Key: HIZDKYYHXZXCAF-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid is an organic compound characterized by the presence of an ethyl-substituted phenyl ring, a methyl group, and a ketone functional group within a pentanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-ethylbenzene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the methyl and ketone groups, followed by oxidation to form the final pentanoic acid structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by subsequent functional group modifications. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 5-(4-Ethylphenyl)-3-methyl-5-hydroxypentanoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-3-methyl-5-oxopentanoic acid
  • 5-(4-Ethylphenyl)-3-ethyl-5-oxopentanoic acid
  • 5-(4-Propylphenyl)-3-methyl-5-oxopentanoic acid

Uniqueness

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-ethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-11-4-6-12(7-5-11)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZDKYYHXZXCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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